molecular formula C8H10O3 B2693190 1-(5-Ethoxyfuran-2-yl)ethan-1-one CAS No. 2126176-80-3

1-(5-Ethoxyfuran-2-yl)ethan-1-one

Cat. No.: B2693190
CAS No.: 2126176-80-3
M. Wt: 154.165
InChI Key: KGTYDKLGVJZTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethoxyfuran-2-yl)ethan-1-one is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic aromatic compound, and features an ethoxy group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxyfuran-2-yl)ethan-1-one typically involves the reaction of 5-ethoxyfuran-2-carbaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxyfuran-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Ethoxyfuran-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxyfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxyfuran-2-yl)ethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-(5-Propoxyfuran-2-yl)ethan-1-one: Similar structure with a propoxy group instead of an ethoxy group.

Uniqueness

1-(5-Ethoxyfuran-2-yl)ethan-1-one is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and potential applications. The presence of the ethoxy group may enhance its solubility and interaction with other molecules compared to its methoxy or propoxy analogs.

Properties

IUPAC Name

1-(5-ethoxyfuran-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8-5-4-7(11-8)6(2)9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTYDKLGVJZTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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